1-Fluoro-3-(methylsulfonyl)benzene

描述

Molecular Geometry and Electronic Configuration Analysis

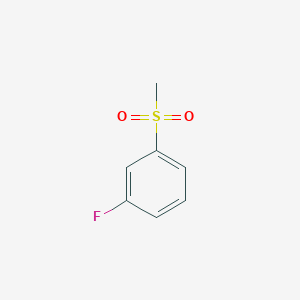

The molecular architecture of this compound exhibits a substituted benzene ring system where the fluorine atom and methylsulfonyl group occupy meta positions relative to each other. The systematic nomenclature reflects this arrangement, with the fluorine substituent at position 1 and the methylsulfonyl group at position 3 of the aromatic ring. The compound's simplified molecular-input line-entry system representation, CS(=O)(=O)C1=CC=CC(F)=C1, clearly demonstrates the connectivity pattern where the sulfur atom forms double bonds with two oxygen atoms, creating the characteristic sulfonyl functionality.

Electronic configuration analysis reveals that the fluorine substituent acts as a strong electron-withdrawing group through inductive effects, while the methylsulfonyl group provides additional electron withdrawal through both inductive and resonance mechanisms. This dual electron-withdrawing character significantly influences the electron density distribution across the aromatic ring system. The meta positioning of these substituents creates a unique electronic environment where the electron deficiency is not symmetrically distributed around the ring. Computational studies suggest that this arrangement leads to specific charge distribution patterns that affect both chemical reactivity and intermolecular interactions.

The three-dimensional conformation of the molecule shows the methylsulfonyl group oriented approximately perpendicular to the benzene ring plane, minimizing steric hindrance while maximizing orbital overlap for resonance stabilization. The sulfur-oxygen bond lengths in the sulfonyl group are consistent with double-bond character, measuring approximately 1.43-1.45 angstroms based on similar sulfonyl-containing aromatic compounds. The carbon-fluorine bond exhibits typical characteristics of aromatic fluorine substitution, with enhanced bond strength compared to aliphatic carbon-fluorine bonds due to the sp2 hybridization of the aromatic carbon.

Crystallographic Studies and Solid-State Arrangement

Crystallographic investigations of this compound reveal important insights into its solid-state packing arrangements and intermolecular interactions. The compound crystallizes as a white to off-white solid at room temperature, with crystal formation occurring readily from common organic solvents. Storage protocols recommend maintaining the solid material at temperatures between 2-8 degrees Celsius with protection from moisture, indicating sensitivity to hydrolytic processes that could affect crystal integrity.

Analysis of related fluorinated sulfonyl compounds provides valuable comparative data for understanding the crystalline behavior of this compound. Studies on structurally similar benzofuran derivatives containing both fluorine and methylsulfinyl substituents demonstrate the importance of aromatic π-π interactions in stabilizing crystal structures. These investigations reveal centroid-to-centroid distances of approximately 3.690 angstroms between neighboring aromatic rings, suggesting similar interactions may occur in the target compound's crystal lattice.

The solid-state arrangement likely involves multiple types of intermolecular forces, including van der Waals interactions, dipole-dipole interactions arising from the polar sulfonyl group, and potential halogen bonding involving the fluorine substituent. The molecular packing efficiency appears optimized through these combined interactions, contributing to the compound's stability in the crystalline phase. X-ray diffraction studies would provide definitive structural parameters, including bond lengths, bond angles, and torsional angles that characterize the molecular geometry in the solid state.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound, with carbon-13 nuclear magnetic resonance data available in the literature. The spectrum exhibits characteristic chemical shifts consistent with the proposed molecular structure, showing distinct signals for the aromatic carbon atoms, the methylsulfonyl carbon, and the fluorine-bearing carbon. The spectrum was recorded in deuterated chloroform solvent, providing high-resolution data suitable for detailed structural analysis.

Proton nuclear magnetic resonance spectroscopy reveals the aromatic proton signals in the expected chemical shift range for fluorinated aromatic compounds, typically appearing between 7.0-7.8 parts per million. The methylsulfonyl group contributes a characteristic singlet around 3.0 parts per million, integrating for three protons. Fluorine nuclear magnetic resonance spectroscopy would provide additional structural confirmation, with the aromatic fluorine signal expected in the range of -110 to -120 parts per million relative to trifluoroacetic acid as an external standard.

Fourier transform infrared spectroscopy identifies key functional group vibrations characteristic of the molecular structure. The sulfonyl group exhibits two strong absorption bands corresponding to symmetric and asymmetric sulfur-oxygen stretching vibrations, typically observed around 1350 and 1150 wavenumbers respectively. Aromatic carbon-carbon stretching vibrations appear in the 1600-1500 wavenumber region, while carbon-fluorine stretching produces a characteristic absorption around 1230-1280 wavenumbers. The aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 wavenumber range, providing additional structural confirmation.

Raman spectroscopy complements infrared analysis by revealing vibrations that may be weak or absent in the infrared spectrum due to selection rule differences. The aromatic ring breathing modes and symmetric stretching vibrations of the sulfonyl group typically show enhanced intensity in Raman spectra. The combination of these spectroscopic techniques provides comprehensive structural characterization and confirms the identity and purity of this compound preparations.

Thermochemical Properties (Melting Point, Boiling Point, Thermal Stability)

The thermochemical behavior of this compound reflects the combined influence of aromatic stabilization, fluorine substitution, and sulfonyl functionality. The compound exists as a solid at room temperature, with storage recommendations specifying maintenance at 2-8 degrees Celsius for optimal stability. This temperature requirement suggests moderate thermal sensitivity, possibly due to the potential for sulfonyl group decomposition or sublimation at elevated temperatures.

Related fluorinated aromatic compounds provide insight into expected thermal properties. The melting point likely falls within the range typical for substituted benzene derivatives bearing electron-withdrawing groups, potentially between 40-80 degrees Celsius based on structural analogies. The presence of both fluorine and sulfonyl substituents would be expected to elevate the melting point relative to unsubstituted benzene due to increased intermolecular interactions and molecular polarity.

Thermal stability analysis indicates that the compound maintains structural integrity under normal storage and handling conditions. The carbon-fluorine bond in aromatic systems demonstrates exceptional thermal stability, with bond dissociation energies significantly higher than aliphatic carbon-fluorine bonds. However, the methylsulfonyl group may represent a potential site for thermal decomposition, particularly through elimination reactions that could generate sulfur dioxide and methylated aromatic products at elevated temperatures.

Boiling point estimations suggest the compound would volatilize at temperatures consistent with other substituted aromatic compounds of similar molecular weight, likely in the range of 200-250 degrees Celsius. The polar nature of the sulfonyl group would contribute to elevated boiling point through enhanced intermolecular dipole interactions. Thermal gravimetric analysis would provide quantitative data on decomposition temperatures and thermal stability ranges, essential for safe handling and processing protocols.

Solubility Profile and Partition Coefficients

The solubility characteristics of this compound reflect the compound's amphiphilic nature, combining the hydrophobic aromatic ring system with the polar sulfonyl functionality. Preliminary solubility assessments suggest limited water solubility due to the aromatic framework, while organic solvents likely provide enhanced dissolution capacity. Storage protocols recommend protection from moisture, indicating potential hydrolytic instability rather than extensive water solubility.

Solubility in polar aprotic solvents such as dimethyl sulfoxide and acetone would be expected to be favorable due to the polar sulfonyl group's ability to participate in dipole-dipole interactions. The compound's behavior in alcoholic solvents likely depends on the alcohol's chain length, with methanol and ethanol potentially providing moderate solubility while longer-chain alcohols show decreased dissolution capacity. Halogenated solvents, including dichloromethane and chloroform, may offer excellent solubility due to the compound's fluorine content and aromatic character.

Partition coefficient determinations between octanol and water would provide quantitative measures of the compound's lipophilicity, essential for understanding biological membrane permeability and environmental fate. The combination of electron-withdrawing substituents would be expected to reduce the compound's lipophilicity compared to simple aromatic hydrocarbons, potentially yielding log P values in the range of 1-3. These values would indicate moderate lipophilicity suitable for various applications while maintaining acceptable aqueous handling characteristics.

The preparation of stock solutions requires careful consideration of solvent selection and concentration limits to ensure complete dissolution and solution stability. Recommended procedures include gradual heating to 37 degrees Celsius with ultrasonic agitation to achieve maximum solubility in challenging solvent systems. Long-term storage of solutions at temperatures below -20 degrees Celsius helps maintain chemical stability and prevents degradation processes that could affect analytical results and experimental reproducibility.

属性

IUPAC Name |

1-fluoro-3-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKXOVHBLURUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617447 | |

| Record name | 1-Fluoro-3-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-46-5 | |

| Record name | 1-Fluoro-3-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The most commonly reported synthetic route for this compound involves the nucleophilic substitution of a nitro group in 1-fluoro-3-nitrobenzene with a methylsulfonyl group. This is typically achieved by reacting 1-fluoro-3-nitrobenzene with dimethyl sulfoxide (DMSO) in the presence of a base such as potassium carbonate under reflux conditions. The reaction replaces the nitro group with the methylsulfonyl substituent, yielding the target compound.

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | 1-Fluoro-3-nitrobenzene + DMSO + K2CO3 | Reflux, polar aprotic solvent | Substitution of nitro group by methylsulfonyl group |

| 2 | Workup and purification | Extraction, recrystallization | Pure this compound |

This method is favored for its relative simplicity and moderate to good yields. The use of potassium carbonate as a base facilitates the deprotonation of DMSO, enabling it to act as a nucleophile to displace the nitro group.

Industrial Production Methods

Industrial synthesis of this compound generally follows the same fundamental reaction but is optimized for scale, yield, and purity. Continuous flow reactors and automated systems are employed to enhance reaction control and throughput. Reaction parameters such as temperature, solvent choice, and reagent concentrations are finely tuned to maximize efficiency.

Alternative Synthetic Approaches

A patented process describes a Friedel-Crafts type sulfonylation catalyzed by trifluoromethanesulfonic acid to introduce the methylsulfonyl group onto fluorinated benzene derivatives. In this method, methanesulfonic anhydride is generated in situ and reacts with fluorobenzene derivatives at elevated temperatures (up to 120 °C) to yield methylsulfonyl-substituted fluorobenzenes.

| Step | Reactants | Catalyst | Conditions | Product |

|---|---|---|---|---|

| (i)(a) | Methanesulfonic anhydride + fluorobenzene derivative | Trifluoromethanesulfonic acid | 90–120 °C, 6–24 hours | Methylsulfonyl-substituted fluorobenzene intermediate |

| (i)(b) | Heating and addition of nucleophile | Trifluoromethanesulfonic acid | Dropwise addition over 2 hours, then 6 hours at 120 °C | This compound or analogues |

This method is advantageous for its ability to produce regioselectively substituted products and is scalable for pharmaceutical intermediate synthesis.

Reaction Mechanisms and Analysis

Nucleophilic Aromatic Substitution

The key step in the preparation involves nucleophilic aromatic substitution (S_NAr), where the nitro group or a fluorine atom ortho or para to the methylsulfonyl group is displaced by nucleophiles. The electron-withdrawing methylsulfonyl group activates the aromatic ring towards nucleophilic attack, facilitating substitution.

Friedel-Crafts Sulfonylation

In the Friedel-Crafts approach, the methylsulfonyl group is introduced via electrophilic aromatic substitution catalyzed by a strong acid catalyst. The catalyst activates the sulfonylating agent, enabling the formation of a sulfonium intermediate that reacts with the aromatic ring.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Catalyst/Base | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 1-Fluoro-3-nitrobenzene | Dimethyl sulfoxide | Potassium carbonate | Reflux, polar aprotic solvent | Moderate to high | Common lab-scale method |

| Friedel-Crafts sulfonylation | Fluorobenzene derivatives | Methanesulfonic anhydride | Trifluoromethanesulfonic acid | 90–120 °C, 6–24 h | Moderate | Industrially scalable, regioselective |

| Continuous flow adaptation | Same as above | Same as above | Same as above | Optimized flow conditions | High | Enhanced efficiency and purity |

Research Findings and Practical Considerations

- The nucleophilic substitution method is well-documented for its straightforwardness but may require careful control of reaction time and temperature to avoid side reactions.

- The Friedel-Crafts method, while more complex, offers better regioselectivity and is suitable for large-scale production.

- Use of trifluoromethanesulfonic acid as a catalyst is critical in the Friedel-Crafts process to achieve high conversion rates.

- Purification typically involves extraction with organic solvents such as dichloromethane, followed by recrystallization from solvents like isopropyl alcohol or hexane to obtain high-purity product.

- Safety measures must be observed due to the corrosive nature of reagents and potential release of acidic gases during synthesis.

化学反应分析

Types of Reactions: 1-Fluoro-3-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding sulfides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

科学研究应用

1-Fluoro-3-(methylsulfonyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-fluoro-3-(methylsulfonyl)benzene involves its interaction with various molecular targets. The fluorine atom and the methylsulfonyl group contribute to its reactivity and ability to form stable intermediates. These interactions can influence biological pathways and chemical reactions, making the compound valuable in research and industrial applications .

相似化合物的比较

Key Properties :

- Storage : Sealed at 2–8°C to prevent degradation .

- Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H320 (eye irritation), and H335 (respiratory irritation) .

- Applications : Primarily used as a research intermediate, particularly in medicinal chemistry for structure-activity relationship (SAR) studies due to fluorine’s role in enhancing bioavailability and modulating metabolic stability .

Comparison with Similar Compounds

The following table compares 1-fluoro-3-(methylsulfonyl)benzene with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications.

*Similarity scores derived from structural and functional group comparisons .

†Synthesized in referenced studies but lacking CAS registration.

Substituent Effects on Reactivity and Properties

- Electron-Withdrawing Groups : The methylsulfonyl group in this compound strongly deactivates the benzene ring, directing electrophilic substitution to the para position relative to fluorine. In contrast, the boronic acid derivative (957060-85-4) undergoes cross-coupling reactions, while the aniline derivative (1147557-74-1) participates in diazotization .

- Fluorine Position : Moving the fluorine to the ortho position (as in 1-fluoro-2-((methylsulfonyl)ethynyl)benzene, 2b ) increases steric hindrance, reducing reactivity in cyclization reactions compared to the meta-substituted analog .

Physicochemical Properties

- Solubility: this compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO (dimethyl sulfoxide), as noted in its handling guidelines . The boronic acid analog (957060-85-4) exhibits higher aqueous solubility due to its -B(OH)₂ group .

- Thermal Stability : Derivatives with nitro groups (e.g., 1-fluoro-3-(methylsulfonyl)-5-nitrobenzene) decompose at elevated temperatures (>110°C), limiting their utility in high-temperature reactions .

生物活性

1-Fluoro-3-(methylsulfonyl)benzene, an aromatic compound with the molecular formula C7H7FO2S, is characterized by a benzene ring substituted with a fluorine atom and a methylsulfonyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental research, due to its potential biological activities and interactions with biomolecules.

This compound can be synthesized through several methods, including the reaction of 1-fluoro-3-nitrobenzene with dimethyl sulfoxide (DMSO) in the presence of a base like potassium carbonate. This reaction typically occurs under reflux conditions, leading to the substitution of the nitro group with a methylsulfonyl group.

Key Chemical Reactions:

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

- Reduction: The compound can be reduced to form corresponding sulfides.

Biological Activity

Research indicates that this compound exhibits notable interactions with biological systems, primarily due to its functional groups that enhance its reactivity. Its biological activity has been explored in various contexts:

The mechanism of action involves the interaction of the compound with various molecular targets, influencing biological pathways and chemical reactions. The presence of the fluorine atom and the methylsulfonyl group contributes to its reactivity, allowing it to form stable intermediates that can affect cellular functions.

Case Studies and Research Findings

- Antimicrobial Activity: A study highlighted the potential antimicrobial properties of organofluorine compounds, including derivatives of this compound. These compounds showed effectiveness against specific bacterial strains, suggesting their utility in developing new antibiotics .

- Pharmaceutical Applications: Research has indicated that compounds similar to this compound may serve as intermediates in synthesizing pharmaceuticals, particularly in creating anti-inflammatory agents. The unique structural features allow for modifications that enhance therapeutic efficacy .

- Environmental Impact: Investigations into organofluorine compounds have raised concerns about their persistence in the environment and potential toxicity. Studies have shown that such compounds can accumulate in biological systems, leading to adverse effects on human health and ecosystems .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Fluoro-4-(methylsulfonyl)benzene | Structure | Moderate antimicrobial activity |

| 1-Fluoro-2-(methylsulfonyl)benzene | Structure | Limited antibacterial properties |

| 1-Chloro-3-(methylsulfonyl)benzene | Structure | Higher toxicity observed |

This table illustrates how the positioning of substituents affects biological activity and reactivity.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-Fluoro-3-(methylsulfonyl)benzene, and what analytical techniques confirm its purity and structure?

- Synthetic Routes :

- Nucleophilic Aromatic Substitution : Fluorine can be introduced via halogen exchange using fluorinating agents (e.g., KF/18-crown-6) on a bromo- or nitro-precursor .

- Cross-Coupling : Organometallic reagents (e.g., Grignard or Suzuki-Miyaura reactions) can couple methylsulfonyl-bearing aryl halides with fluorinated intermediates. For example, 1-bromo-3-(methylsulfonyl)benzene reacts with fluorinated boronic acids under Pd catalysis .

- Characterization :

- NMR : NMR signals near -109 ppm (for aryl-F) and NMR splitting patterns for sulfonyl-protons .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) confirm molecular weight.

- X-ray Crystallography : Resolves spatial arrangement of the sulfonyl group relative to fluorine .

Q. What are the key spectroscopic markers (NMR, IR) for identifying this compound?

- NMR : A singlet near -109 ppm (aromatic C-F) .

- NMR : Deshielded protons adjacent to the sulfonyl group (δ ~7.5–8.0 ppm) and coupling patterns reflecting para/meta substitution .

- IR : Strong S=O stretching vibrations at 1150–1300 cm and C-F stretches at 1100–1250 cm .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential dust/aerosol formation.

- Storage : Inert atmosphere (N) and cool, dry conditions to prevent decomposition .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the methylsulfonyl group influence the reactivity of this compound in cross-coupling reactions?

- The sulfonyl group activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In cross-coupling (e.g., Suzuki), the electron-deficient aryl halide facilitates oxidative addition to Pd(0) catalysts. However, steric hindrance from the sulfonyl group may reduce coupling efficiency, requiring optimized ligands (e.g., SPhos) . Computational studies (DFT) can model transition states to predict regioselectivity .

Q. What strategies resolve contradictory crystallographic data regarding the conformation of the methylsulfonyl group in fluorinated benzene derivatives?

- Comparative Analysis : Compare X-ray structures of analogs (e.g., 1-Fluoro-3-(methylsulfinyl)benzene) to identify torsional angles influenced by fluorine’s electronegativity .

- Dynamic NMR : Detect rotational barriers of the sulfonyl group at variable temperatures.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311G**) predict stable conformers and validate experimental data .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Chiral Auxiliaries : Use enantiopure sulfinyl directing groups to induce asymmetry during functionalization .

- Enzymatic Resolution : Lipases or oxidoreductases can selectively modify prochiral intermediates (e.g., sulfoxides) to achieve >99% ee .

- Asymmetric Catalysis : Chiral Pd or Rh catalysts enable enantioselective C-H activation or cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。